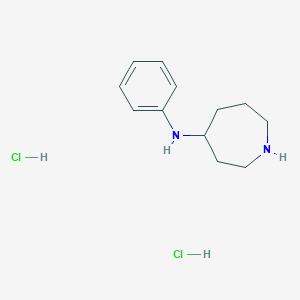
N-Butylcyclopentadienylzirconiumtrichloride
Overview
Description
N-Butylcyclopentadienylzirconiumtrichloride is a coordination compound featuring a zirconium center bonded to a cyclopentadienyl ring substituted with a butyl group and three chloride ligands
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The cyclopentadienyl ligand is typically synthesized through the deprotonation of cyclopentadiene using a strong base such as n-butyllithium.
Complex Formation: The zirconium precursor, zirconium tetrachloride, is then reacted with the cyclopentadienyl ligand in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Subsequent Reactions: The resulting complex is further treated with butyl chloride to introduce the butyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the oxidation state of the zirconium center.
Substitution: The chloride ligands can be substituted with other ligands, such as alcohols or amines, to form new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation products: Zirconium oxides and hydroxides.
Reduction products: Lower oxidation state zirconium complexes.
Substitution products: Zirconium complexes with different ligands.
Scientific Research Applications
N-Butylcyclopentadienylzirconiumtrichloride is utilized in various scientific research fields:
Chemistry: It serves as a catalyst in organic synthesis, facilitating reactions such as olefin polymerization and hydroamination.
Biology: The compound is used in bioinorganic studies to understand metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is employed in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-Butylcyclopentadienylzirconiumtrichloride exerts its effects involves its ability to coordinate to various substrates, facilitating chemical transformations. The zirconium center acts as a Lewis acid, interacting with electron-rich species to promote reactions. Molecular targets and pathways include the activation of small molecules and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Cyclopentadienylzirconiumtrichloride
N-Propylcyclopentadienylzirconiumtrichloride
N-Methylcyclopentadienylzirconiumtrichloride
Uniqueness: N-Butylcyclopentadienylzirconiumtrichloride stands out due to its longer alkyl chain, which can influence its reactivity and stability compared to its shorter-chain counterparts. This structural difference can lead to variations in catalytic activity and selectivity.
Properties
IUPAC Name |
butane;cyclopenta-1,3-diene;zirconium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.C4H9.3ClH.Zr/c1-2-4-5-3-1;1-3-4-2;;;;/h1-3H,4H2;1,3-4H2,2H3;3*1H;/q2*-1;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVARPHDUFWCFG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3Zr-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1-Piperidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486125.png)
![2-(1-Pyrrolidinylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486126.png)
![N-[(3-Methyl-3-pyrrolidinyl)methyl]propanamide hydrochloride](/img/structure/B1486127.png)
![1-(1-Pyrrolidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486128.png)



![3-Ethyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486135.png)
![2-[(4-Methyl-1-piperidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486136.png)
![2-(4-Morpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486138.png)

